Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Overview
Description
Methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C14H13N3O4S and its molecular weight is 319.34 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 3-[(cyclopropylcarbonyl)amino]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is 319.06267708 g/mol and the complexity rating of the compound is 534. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structure Analysis
Quinazoline derivatives, including those with modifications on the quinazoline nucleus, have been synthesized through various chemical reactions. Markosyan et al. (2000) detailed the synthesis of hexahydrospiro derivatives and their subsequent reactions to form tetrahydrospiro derivatives, highlighting the structural intricacies and potential for further functionalization (Markosyan et al., 2000). This foundational work provides insights into the molecular architecture and the reactivity of such compounds, laying the groundwork for their application in scientific research.
Anticancer Activity
A pivotal study by Abuelizz et al. (2017) synthesized a new series of quinazoline derivatives and evaluated their anticancer activity. The research demonstrated that certain derivatives exhibit significant in vitro cytotoxicity against cancer cell lines, suggesting these compounds' potential as anticancer agents (Abuelizz et al., 2017). This investigation into the anticancer properties of quinazoline derivatives is crucial for understanding their application in developing new therapeutic agents.
Biological Properties and Potential Therapeutic Effects
The exploration of biological properties and potential therapeutic effects of quinazoline derivatives has also been a subject of interest. Markosyan et al. (2008) studied the effects of these compounds on monoamine oxidase (MAO) activity and their antitumor activities against mouse tumors (Markosyan et al., 2008). Such studies contribute valuable knowledge regarding the biological interactions and potential therapeutic applications of quinazoline derivatives.
Antimicrobial Activity
Research into the antimicrobial properties of quinazoline derivatives has highlighted their potential as antimicrobial agents. Refaat et al. (2004) synthesized novel quinoxalines and evaluated their antimicrobial activity, finding that selected compounds exhibit broad-spectrum antimicrobial activity (Refaat et al., 2004). This aspect of quinazoline research is crucial for developing new antimicrobial agents in response to growing antibiotic resistance.
Properties
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-13(20)8-4-5-9-10(6-8)15-14(22)17(12(9)19)16-11(18)7-2-3-7/h4-7H,2-3H2,1H3,(H,15,22)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYZVDVUCXXKPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)NC(=O)C3CC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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